molecular formula C22H26N2O B11571669 1-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol

1-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol

Cat. No.: B11571669
M. Wt: 334.5 g/mol
InChI Key: VUIDSLGOAMDLLG-UHFFFAOYSA-N
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Description

1-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(phenylamino)propan-2-ol is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(phenylamino)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The initial step involves the cyclization of an appropriate precursor to form the carbazole core. This can be achieved through a Fischer indole synthesis or a palladium-catalyzed cyclization reaction.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the carbazole core using a Friedel-Crafts alkylation reaction.

    Attachment of the Propanol Side Chain: The propanol side chain is attached to the carbazole core through a nucleophilic substitution reaction, typically using an appropriate alkyl halide.

    Amination Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(phenylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(phenylamino)propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Materials Science: Carbazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Biological Studies: The compound is used as a probe to study various biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(phenylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in biological effects.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

1-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(phenylamino)propan-2-ol can be compared with other similar compounds, such as:

    Carbazole: The parent compound, carbazole, is a simpler structure with similar core properties but lacks the additional functional groups.

    1-(9H-Carbazol-9-yl)-3-(phenylamino)propan-2-ol: A similar compound with a different substitution pattern, which may result in different biological activities.

    6-Methylcarbazole: A methylated derivative of carbazole with potential differences in reactivity and biological effects.

The uniqueness of 1-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(phenylamino)propan-2-ol lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1-anilino-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C22H26N2O/c1-16-11-12-22-20(13-16)19-9-5-6-10-21(19)24(22)15-18(25)14-23-17-7-3-2-4-8-17/h2-4,7-8,11-13,18,23,25H,5-6,9-10,14-15H2,1H3

InChI Key

VUIDSLGOAMDLLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4=CC=CC=C4)O

Origin of Product

United States

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